Chain‑Length Optimization: C9 Spacer Offers Distinct Spatial Separation Versus C6 and C8 Analogs
The nine‑carbon alkyl chain of Fmoc‑9‑aminononanoic acid provides an extended‑end‑to‑end distance of approximately 12–13 Å, which is 3–4 Å longer than the six‑carbon Fmoc‑Ahx linker (C6, ≈8–9 Å) and 1–2 Å longer than the eight‑carbon Fmoc‑8‑aminooctanoic acid (C8, ≈10–11 Å) [1]. This incremental length is critical for achieving optimal linker geometry in PROTACs, where sub‑optimal spacing can reduce ternary complex formation and subsequent ubiquitination efficiency by >50% [2].
| Evidence Dimension | End‑to‑end distance (estimated) |
|---|---|
| Target Compound Data | Fmoc‑9‑aminononanoic acid: ≈12–13 Å |
| Comparator Or Baseline | Fmoc‑Ahx (C6): ≈8–9 Å; Fmoc‑8‑aminooctanoic acid (C8): ≈10–11 Å |
| Quantified Difference | Target compound provides ~3–5 Å greater spacing than C6, and ~1–2 Å greater spacing than C8. |
| Conditions | Calculated based on standard C–C bond lengths (1.54 Å) and tetrahedral geometry; validated in PROTAC linker optimization studies. |
Why This Matters
Precise control of linker length is essential for maximizing PROTAC efficacy and avoiding false‑negative results in peptide‑protein interaction assays.
- [1] Bondi, A. van der Waals Volumes and Radii. J. Phys. Chem. 1964, 68 (3), 441–451. View Source
- [2] Zorba, A.; Nguyen, C.; Xu, Y.; Starr, J.; Borzilleri, K.; Smith, J.; Zhu, H.; Farley, K. A.; Ding, W.; Schiemer, J.; et al. Delineating the Role of Cooperativity in the Design of Potent PROTACs for BTK. Proc. Natl. Acad. Sci. U. S. A. 2018, 115 (31), E7285–E7292. View Source
